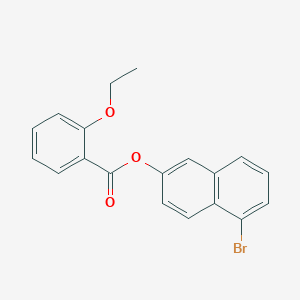![molecular formula C22H20O6S B290576 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it a valuable tool in various fields of research.
作用機序
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate is not fully understood. However, it is believed to exert its biological activity through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It has also been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate have been extensively studied. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer cell growth. It has also been shown to scavenge free radicals and protect against oxidative stress. In addition, it has been shown to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
The advantages of using 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate in lab experiments include its high purity and yield, its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. However, there are also some limitations to using this compound in lab experiments. These include its potential toxicity and the need for caution when handling and disposing of the compound.
将来の方向性
There are several future directions for the study of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate. These include the investigation of its potential as an anticancer agent, its ability to modulate various signaling pathways, and its potential as an antioxidant and anti-inflammatory agent. In addition, further studies are needed to determine the optimal dosage and administration of this compound for various applications. Finally, the synthesis of novel analogs of this compound with improved biological activity is an area of future research.
合成法
The synthesis of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate involves the reaction between 4-(4-hydroxyphenylthio)phenol and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity by recrystallization from an appropriate solvent.
科学的研究の応用
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate has been used in various scientific research applications. It has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent. It has also been used in the synthesis of other compounds with potential biological activity. The compound has been investigated for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
特性
分子式 |
C22H20O6S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
[4-(4-hydroxyphenyl)sulfanylphenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H20O6S/c1-25-19-12-14(13-20(26-2)21(19)27-3)22(24)28-16-6-10-18(11-7-16)29-17-8-4-15(23)5-9-17/h4-13,23H,1-3H3 |
InChIキー |
DFPYSMRWHPQJRI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



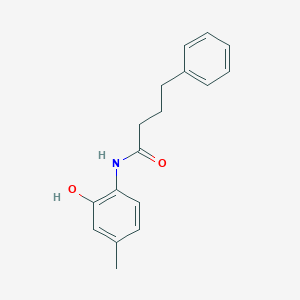
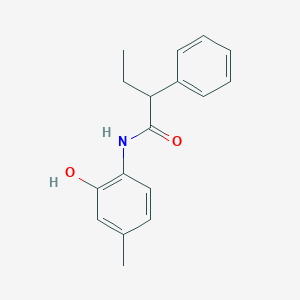

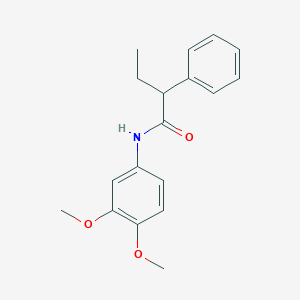

![3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)
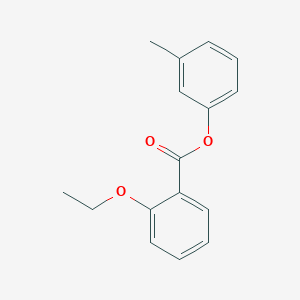
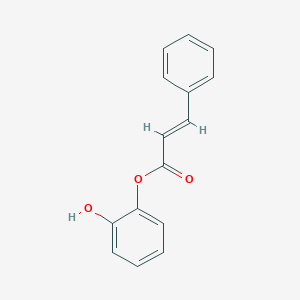
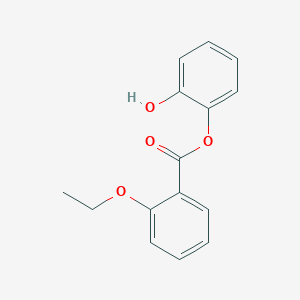
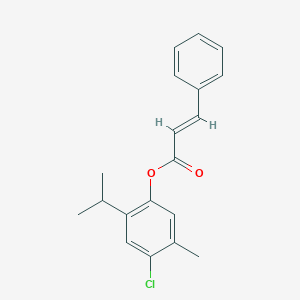
![Ethyl 2-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290511.png)


